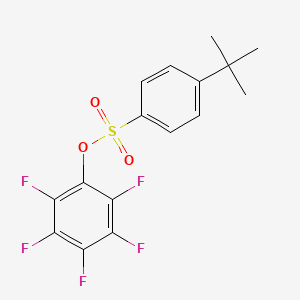

![molecular formula C7H11NO3 B2845143 2-[(2-Methylcyclopropyl)formamido]acetic acid CAS No. 926260-43-7](/img/structure/B2845143.png)

2-[(2-Methylcyclopropyl)formamido]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

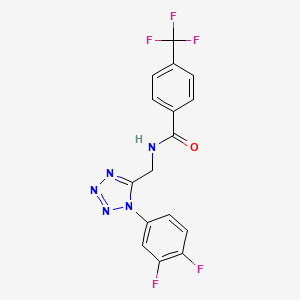

“2-[(2-Methylcyclopropyl)formamido]acetic acid” is a chemical compound with the CAS Number: 926260-43-7 . It has a molecular weight of 157.17 and its molecular formula is C7H11NO3 . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “2-[(2-Methylcyclopropyl)formamido]acetic acid” is 1S/C7H11NO3/c1-4-2-5(4)7(11)8-3-6(9)10/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“2-[(2-Methylcyclopropyl)formamido]acetic acid” is a powder at room temperature . The boiling point and other specific physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Chemistry of Formamide Acetals

Formamide acetals, including compounds similar to 2-[(2-Methylcyclopropyl)formamido]acetic acid, are involved in a range of chemical reactions. They are used as alkylating agents in synthesizing esters from acids, ethers, and thioethers from phenols, and in the alkylation of active methines. They also act as formylating agents in synthesizing enamines and amidines, and can convert α-hydroxycarboxylic acids to alkenes and trans-vic-diols to epoxides. These reactions generally proceed under mild conditions with high yields, making these reagents valuable in synthetic chemistry (Abdulla & Brinkmeyer, 1979).

Synthesis of Novel Compounds

In a study, 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, a compound structurally related to 2-[(2-Methylcyclopropyl)formamido]acetic acid, underwent a one-pot reaction with primary amines and alkyl isocyanides under Ugi conditions. This led to the synthesis of a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, showcasing the potential of these compounds in creating new chemical entities (Ghandi, Zarezadeh, & Taheri, 2010).

Study of Thermodynamic Properties

The enthalpies of solution of tetramethyl-bis-urea, a drug, in various solvents, including formamide, were measured, indicating the importance of studying the interactions of compounds like 2-[(2-Methylcyclopropyl)formamido]acetic acid with different solvents to understand their thermodynamic properties and potential applications (Ivanov, Abrosimov, & Smirnov, 2007).

Application in Organic Synthesis

Research has shown that compounds related to 2-[(2-Methylcyclopropyl)formamido]acetic acid can be used in organic synthesis, such as in the formylation of amino acids with acetic formic anhydride, leading to the formation of N-formylamino acids. This highlights the potential of these compounds in the synthesis of complex organic molecules (Muramatsu, Murakami, Yoneda, & Hagitani, 1965).

Asymmetric Catalytic Processes

A study demonstrated the use of monodentate phosphoramidites as chiral ligands in the rhodium-catalyzed asymmetric hydrogenation of N-formyl dehydroamino esters. This research is significant in the context of using 2-[(2-Methylcyclopropyl)formamido]acetic acid and related compounds in asymmetric synthesis, which is crucial in producing enantiomerically pure pharmaceuticals (Panella et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(2-methylcyclopropanecarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-2-5(4)7(11)8-3-6(9)10/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARNMFDSVDPUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylcyclopropyl)formamido]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide](/img/structure/B2845062.png)

![1-{[1,1'-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol](/img/structure/B2845067.png)

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845068.png)

![4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2845070.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2845072.png)

![1-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2845078.png)